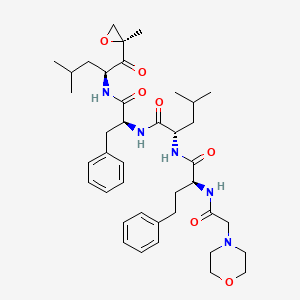
(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the chemical formula C40H57N5O7 carfilzomib . It is a synthetic tetrapeptide epoxyketone and an analog of epoxomicin. Carfilzomib is primarily used as an anti-cancer medication, specifically for the treatment of multiple myeloma. It acts as a selective proteasome inhibitor, which means it blocks the action of proteasomes, cellular complexes that break down proteins .
准备方法
Synthetic Routes and Reaction Conditions
Carfilzomib is synthesized through a series of chemical reactions involving the coupling of various amino acid derivatives. The synthesis typically involves the following steps:
Formation of the tetrapeptide backbone: This involves the sequential coupling of amino acids such as L-phenylalanine, L-leucine, and others.
Introduction of the epoxyketone moiety: This step involves the incorporation of the epoxyketone functional group, which is crucial for the proteasome inhibitory activity of carfilzomib.
Final deprotection and purification: The final product is obtained by removing protecting groups and purifying the compound through techniques such as chromatography
Industrial Production Methods
Industrial production of carfilzomib follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as automated peptide synthesizers and large-scale chromatography are employed to produce carfilzomib in bulk .
化学反应分析
Types of Reactions
Carfilzomib undergoes various chemical reactions, including:
Oxidation: Carfilzomib can undergo oxidation reactions, particularly at the epoxyketone moiety.
Reduction: Reduction reactions can also occur, affecting the ketone group.
Substitution: Substitution reactions can take place at the amino acid residues
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxyketone moiety can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Carfilzomib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying proteasome inhibition and peptide synthesis.
Biology: Employed in research on protein degradation pathways and cellular processes involving proteasomes.
Medicine: Extensively studied for its therapeutic potential in treating multiple myeloma and other cancers.
Industry: Utilized in the development of new proteasome inhibitors and related pharmaceuticals
作用机制
Carfilzomib exerts its effects by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition prevents the proteasome from degrading unwanted cellular proteins, leading to a build-up of polyubiquitinated proteins. This accumulation can cause cell cycle arrest, apoptosis, and inhibition of tumor growth. Carfilzomib displays minimal interactions with non-proteasomal targets, thereby improving its safety profile .
相似化合物的比较
Carfilzomib is compared with other proteasome inhibitors such as:
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma. Unlike carfilzomib, bortezomib is a boronic acid derivative.
Ixazomib: A newer proteasome inhibitor that is orally bioavailable, unlike carfilzomib which is administered intravenously.
Epoxomicin: The natural product analog of carfilzomib, which served as the basis for its development .
Carfilzomib is unique due to its irreversible binding to the proteasome and its specific inhibition of the chymotrypsin-like activity, which contributes to its potent anti-cancer effects .
属性
分子式 |
C40H57N5O7 |
|---|---|
分子量 |
719.9 g/mol |
IUPAC 名称 |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40-/m0/s1 |
InChI 键 |
BLMPQMFVWMYDKT-IKKRJENISA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
规范 SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


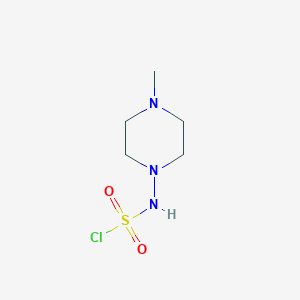
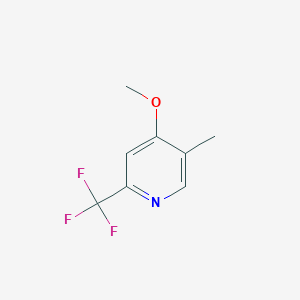
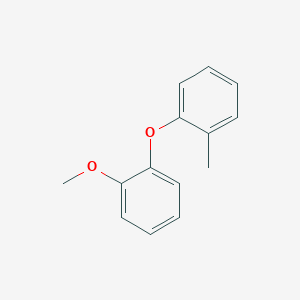
![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)




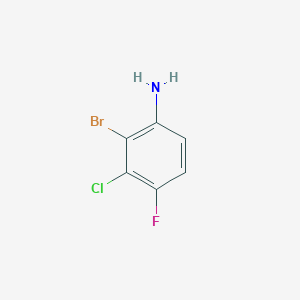
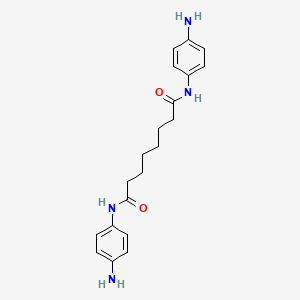
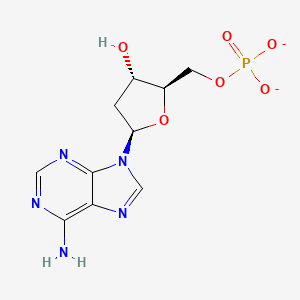
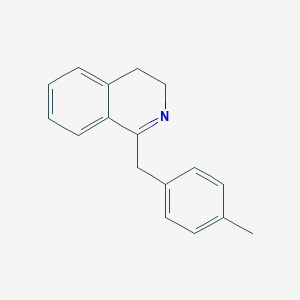
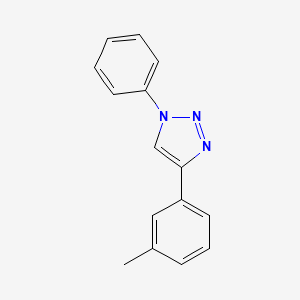
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)
